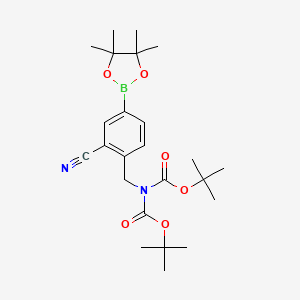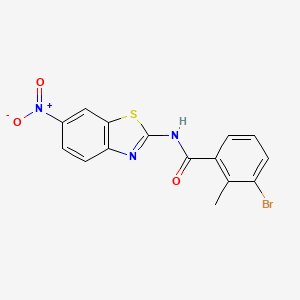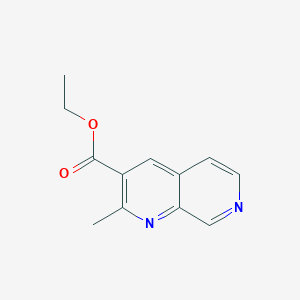![molecular formula C15H15N5 B15365588 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound features a pyrimidine ring fused to a pyridine ring, with a 2,6-dimethylphenyl group attached at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- typically involves multiple steps, starting with the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester. This is followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl. The reaction conditions are crucial to ensure the formation of the desired pyrimidine ring structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is studied for its potential biological activity. It has shown promise as an anticancer agent, inhibiting the growth of cancer cells in vitro.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and reactivity make it a valuable tool for medicinal chemists.
作用機序
The mechanism by which Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Pyrido[2,3-d]pyrimidin-5-one
Pyrido[2,3-d]pyrimidin-7-one
6-(2,6-Dimethoxypyridin-3-yl)pyrido[2,3-d]pyrimidine-2,7-diamine
Uniqueness: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and the presence of the 2,6-dimethylphenyl group, which influences its chemical reactivity and biological activity. This distinguishes it from other pyrido[2,3-d]pyrimidine derivatives, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C15H15N5 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C15H15N5/c1-8-4-3-5-9(2)12(8)11-6-10-7-18-15(17)20-14(10)19-13(11)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |
InChIキー |
LSHICSIXTRDLPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=C(N=C3C(=C2)C=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)

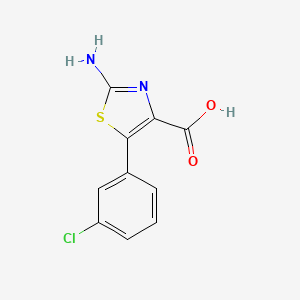
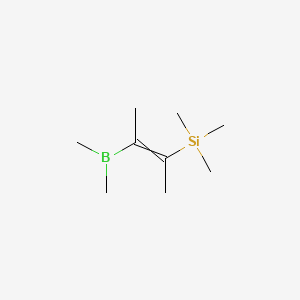
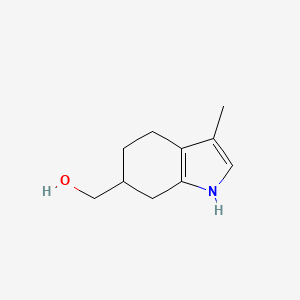
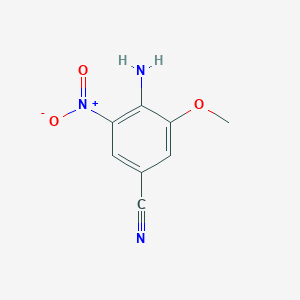

![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)

